molecular formula C19H20Cl2N4O2 B2949070 1-(3,4-Dichlorophenyl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea CAS No. 1396867-33-6

1-(3,4-Dichlorophenyl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea

Cat. No. B2949070
CAS RN: 1396867-33-6
M. Wt: 407.3
InChI Key: SOLZUOJDSAQPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.

Scientific Research Applications

Chloroplast Ultrastructure Modification

A study by Vecchi (1980) discovered that derivatives similar to 1-(3,4-Dichlorophenyl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea, specifically 3,3 (3,4 dichlorophenyl) 1,1 dimethyl urea (DCMU), induce ultrastructural modifications in chloroplast membranes of both Nicotiana glutinosa and Zea mays, affecting the interthylakoid region and peripheral vesicles Vecchi, L. (1980). Caryologia.

Inhibition of Cuticle Deposition

Research by Mulder and Gijswijt (1973) on compounds structurally similar to 1-(3,4-Dichlorophenyl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea demonstrated their role as new class insecticides, inhibiting cuticle deposition in insects and showcasing a novel mode of action with expectations of safety towards mammals Mulder, R., & Gijswijt, M. J. (1973). Pesticide Science.

Corrosion Inhibition

A 2012 study identified compounds with structural similarities to 1-(3,4-Dichlorophenyl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea as efficient inhibitors of mild steel corrosion in acidic solutions, demonstrating their potential in industrial applications Bahrami, M., & Hosseini, Seyed Mohammad Ali (2012). International Journal of Industrial Chemistry.

Antimycobacterial Activity

Scozzafava, Mastrolorenzo, and Supuran (2001) explored substituted urea derivatives, prepared by reacting 3,4-dichlorophenyl isocyanate with various compounds, finding some to exhibit appreciable antimycobacterial activities against Mycobacterium tuberculosis H37Rv. This suggests potential pathways for designing new drugs against tuberculosis Scozzafava, A., Mastrolorenzo, A., & Supuran, C. (2001). Journal of Enzyme Inhibition.

Nonlinear Optical Properties

A study by Shkir et al. (2018) on a novel chalcone derivative, structurally related to 1-(3,4-Dichlorophenyl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea, demonstrated significant electro-optic properties, highlighting its potential in optoelectronic device fabrication due to superior second and third harmonic generation values Shkir, M., AlFaify, S., Arora, M., Ganesh, V., Abbas, Haider, & Yahia, I. (2018). Journal of Computational Electronics.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N4O2/c20-16-4-3-15(10-17(16)21)24-19(27)23-11-13-5-8-25(9-6-13)18(26)14-2-1-7-22-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLZUOJDSAQPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.